N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide
Description
This compound is a triazolone derivative featuring a pyridinyl group at position 3, a cyclopropyl substituent at position 4, and a 2,4-dichlorophenoxy acetamide moiety linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c21-14-3-6-17(16(22)10-14)30-12-18(28)24-8-9-26-20(29)27(15-4-5-15)19(25-26)13-2-1-7-23-11-13/h1-3,6-7,10-11,15H,4-5,8-9,12H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZAXJKUYSRADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common synthetic methods include:
Cyclization Reactions: Formation of the triazole and pyridine rings through cyclization reactions.
Functional Group Interconversions: Introduction of functional groups such as the cyclopropyl and dichlorophenoxy groups.
Coupling Reactions: Use of coupling agents to link the different heterocyclic units.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Core Structural Motifs
The compound shares a 1,2,4-triazol-5-one core with derivatives reported in pharmacopeial studies (). Key structural variations include:
- Substituents on the triazolone ring : The cyclopropyl and pyridinyl groups distinguish it from simpler alkyl or aryl derivatives.
- Phenoxy acetamide side chain: The 2,4-dichlorophenoxy group contrasts with 2,6-dimethylphenoxy groups in compounds m, n, and o ().
2.2 Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Stereochemical Considerations : Unlike compounds m, n, and o (), which exhibit R/S stereoisomerism at multiple centers, the target compound’s stereochemistry is fixed due to its cyclopropyl and pyridinyl substituents, simplifying synthesis and reducing racemization risks.
2.3 Spectroscopic and Crystallographic Comparisons
- NMR Profiling : As demonstrated in , regions of chemical shift divergence (e.g., positions 29–36 and 39–44) in analogous triazolones correlate with substituent-induced changes in electron density. For the target compound, the electronegative chlorine atoms would deshield nearby protons, producing distinct shifts compared to methyl-substituted analogs .
- Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving molecular geometry. The compound’s cyclopropyl group may induce steric strain, altering crystal packing compared to bulkier analogs.
Bioactivity and Functional Implications
While direct bioactivity data for the compound is absent in the evidence, inferences can be drawn from structurally related molecules:
- Triazolone Derivatives : Antimicrobial and anti-inflammatory activities are common, with potency influenced by substituent electronegativity and steric bulk .
- Phenoxy Acetamides: Compounds with chlorinated phenoxy groups (e.g., 2,4-dichloro) often exhibit enhanced enzyme inhibition (e.g., cyclooxygenase) compared to methylated variants due to stronger hydrophobic interactions .
Data Table: Comparative Analysis
Key Research Findings
Structural Robustness : The fixed stereochemistry of the target compound reduces synthetic complexity compared to stereoisomer-rich analogs ().
Substituent-Driven Bioactivity: Chlorinated phenoxy groups enhance target affinity in enzyme inhibition assays, as seen in related compounds .
Spectroscopic Signatures: NMR chemical shifts in regions A and B () serve as diagnostic markers for substituent effects, applicable to future SAR studies.
Biological Activity
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring , a pyridine moiety , and a dichlorophenoxy group , contributing to its biological activity. The molecular formula is with a molecular weight of 446.5 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, affecting various biochemical pathways involved in disease processes .
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, including antibacterial and antifungal effects .
- Antitumor Effects : Similar compounds have shown promising results in inhibiting cancer cell proliferation through various pathways .
Biological Activities
The compound exhibits a range of biological activities:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy in inhibiting fungal growth.
- Anticancer : Preliminary studies indicate potential cytotoxic effects on various cancer cell lines.
- Anti-inflammatory : May reduce inflammation through modulation of inflammatory mediators.
Data Table of Biological Activities
Antitumor Activity
In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against A549 lung cancer cells .
Antimicrobial Efficacy
Research has demonstrated that derivatives of the triazole ring possess substantial antibacterial activity. A study indicated that modifications to the triazole structure enhanced the compound's potency against resistant bacterial strains .
Anti-inflammatory Properties
In vivo models have shown that related compounds can effectively reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases.
Q & A
Q. What are the key structural features of this compound, and how are they experimentally confirmed?
The compound contains a triazole ring, pyridine moiety, cyclopropyl group, and dichlorophenoxyacetamide side chain. Key confirmation methods include:
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Triazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclopropane carboxylic acid derivatives .
- Acetamide Coupling : Reaction of intermediates with 2-(2,4-dichlorophenoxy)acetyl chloride under anhydrous conditions .
- Critical Reagents : DMF as solvent, potassium carbonate as base, and TLC for reaction monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental structural data?
Discrepancies (e.g., bond angles or conformations) arise due to dynamic effects in solution vs. solid state. Strategies include:
Q. What strategies optimize reaction yields during synthesis when side reactions occur?
Side reactions (e.g., triazole ring decomposition or acetyl chloride hydrolysis) are mitigated by:
- Temperature Control : Maintain reactions below 0°C during acid-sensitive steps .
- Design of Experiments (DoE) : Use statistical models to optimize solvent/base ratios and reaction time .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the target compound .
Q. How should bioactivity data discrepancies between in vitro and in vivo studies be analyzed?
Discrepancies may stem from bioavailability or metabolic instability. Methodological approaches include:
- Metabolite Profiling : Use LC-MS to identify degradation products in plasma .
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (Table 1) to pinpoint critical functional groups .
Table 1: Structural Analogs and Bioactivity Comparisons
| Compound Name | Key Structural Variations | Bioactivity Profile | Reference |
|---|---|---|---|
| Triazole-Pyridine Analog A | Lacks cyclopropyl group | Reduced enzyme inhibition | |
| Dichlorophenoxy Derivative B | Replaces pyridine with benzene | Improved cytotoxicity (IC50) | |
| Cyclopropane-Containing Analog C | Modified triazole substitution pattern | Enhanced metabolic stability |
Methodological Notes
- Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters and ORTEP for visualizing thermal ellipsoids.
- Bioactivity Validation : Pair in vitro assays (e.g., kinase inhibition) with in vivo pharmacokinetic studies (Cmax, AUC) .
- Data Reproducibility : Archive raw NMR/X-ray datasets in repositories like Cambridge Structural Database for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
